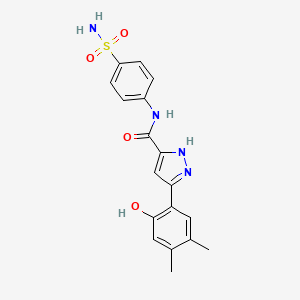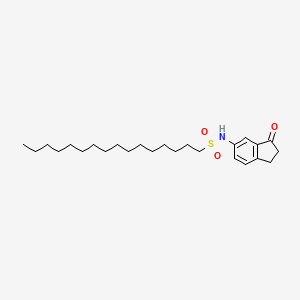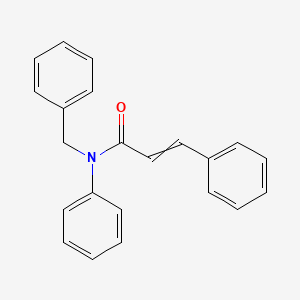
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C22H19NO It is known for its unique structure, which includes a propenamide backbone with diphenyl and phenylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- typically involves the reaction of appropriate amines with acrylamide derivatives. One common method is the reaction of N-benzyl-N-phenylamine with 2-bromo-3-phenylpropionamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N,N-dimethyl-: A simpler derivative with two methyl groups instead of diphenyl and phenylmethyl substituents.
2-Propynamide, N-methyl-N,3-diphenyl-: A related compound with a propynamide backbone and similar substituents.
Uniqueness
2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
100978-95-8 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-benzyl-N,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C22H19NO/c24-22(17-16-19-10-4-1-5-11-19)23(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2 |
Clé InChI |
CNSUWVXICRPAOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


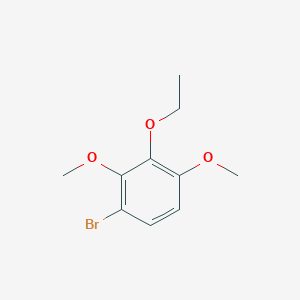
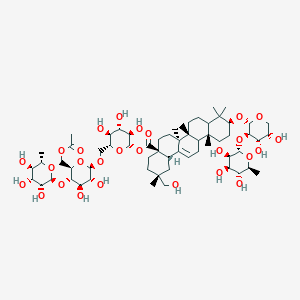


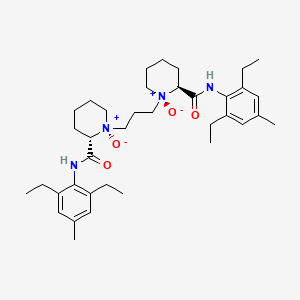
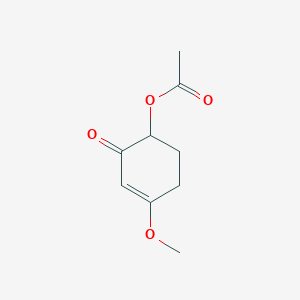

![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)

![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)

